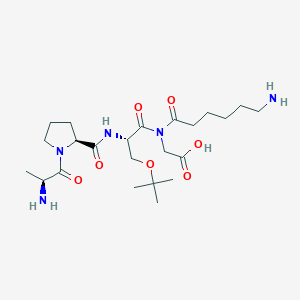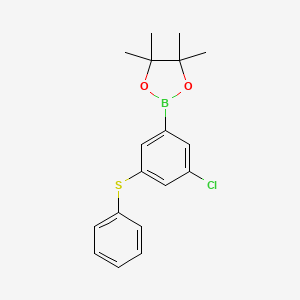
2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorophenyl and a phenylthio group. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-(phenylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 3-chloro-5-(phenylthio)phenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a solvent such as tetrahydrofuran (THF).
Dehydrating Agent: A common dehydrating agent used is molecular sieves or anhydrous magnesium sulfate.
Procedure: The boronic acid and pinacol are mixed in the solvent, and the dehydrating agent is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., ethanol, water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids or borates.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for 2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
2-(3-Chloro-5-(phenylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids used in Suzuki–Miyaura coupling:
Phenylboronic Acid: A simpler boronic acid that is widely used in Suzuki–Miyaura coupling but lacks the additional functional groups present in this compound.
Pinacolborane: Another boronic ester that is commonly used in organic synthesis but has different reactivity and stability profiles.
4,4,5,5-Tetramethyl-2-(phenyl)1,3,2-dioxaborolane: Similar in structure but lacks the chloro and phenylthio substituents, leading to different reactivity and applications.
The unique combination of the chloro and phenylthio groups in this compound provides distinct reactivity and selectivity advantages in various chemical reactions.
Propriétés
Numéro CAS |
942069-61-6 |
|---|---|
Formule moléculaire |
C18H20BClO2S |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
2-(3-chloro-5-phenylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H20BClO2S/c1-17(2)18(3,4)22-19(21-17)13-10-14(20)12-16(11-13)23-15-8-6-5-7-9-15/h5-12H,1-4H3 |
Clé InChI |
JJYTWJKVTZMXCD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)
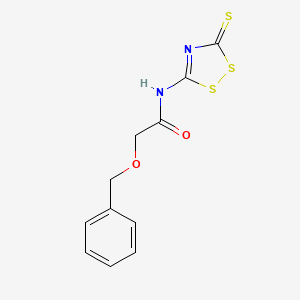
![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)
![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
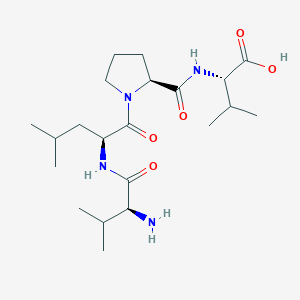
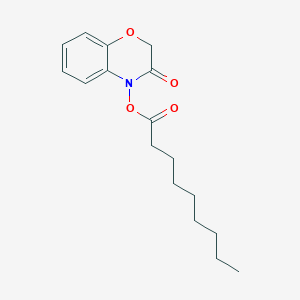
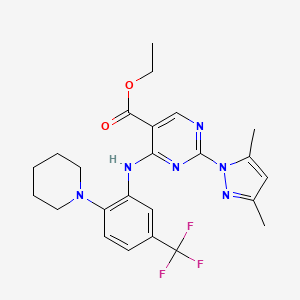
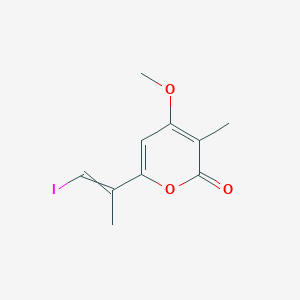
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
